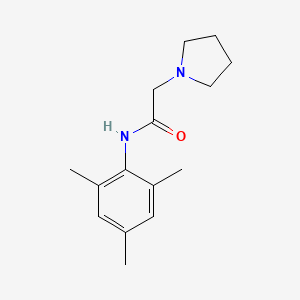
N-mesityl-2-(1-pyrrolidinyl)acetamide
Overview
Description
N-mesityl-2-(1-pyrrolidinyl)acetamide, commonly known as NMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of NMPA involves the modulation of the GABA-A receptor. It binds to a specific site on the receptor, causing an increase in the opening of the chloride ion channel, resulting in the hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
NMPA has been shown to have a variety of biochemical and physiological effects. It has been reported to have anxiolytic, sedative, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders, insomnia, and epilepsy. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of NMPA is its high purity and high yield synthesis method. It is also relatively stable and easy to handle in the laboratory. However, one of the limitations of NMPA is its limited solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research and development of NMPA. One potential direction is the investigation of its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Another potential direction is the development of new drugs based on the structure of NMPA that have improved solubility and potency. Additionally, the investigation of the mechanism of action of NMPA on the GABA-A receptor could provide insight into the development of new drugs that target this receptor.
Scientific Research Applications
NMPA has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. NMPA has also been reported to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-6-4-5-7-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVGRICILIGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4396001.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4396009.png)
![N-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396016.png)
![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)
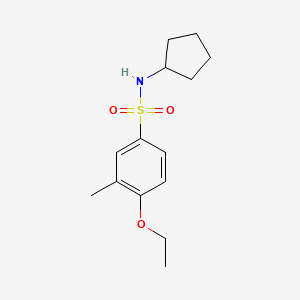
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)
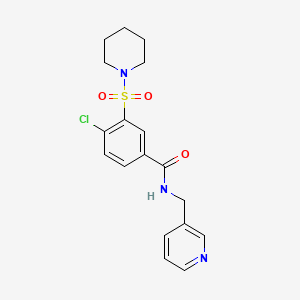
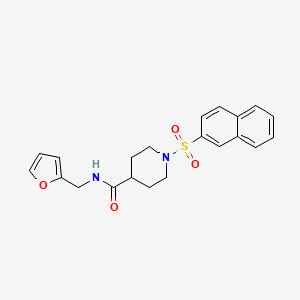
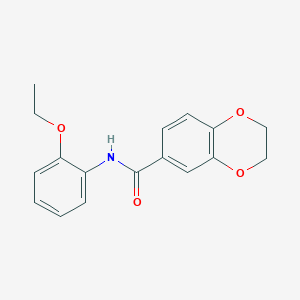
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)
![N-(3-acetylphenyl)-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4396060.png)
![N-(3,4-dichlorophenyl)-2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4396084.png)
![1-(2-ethylphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4396097.png)

